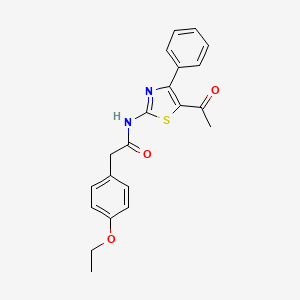

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-3-26-17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(27-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQZRBYDSPIBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The resulting thiazole core is then functionalized with the appropriate acetyl and phenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl and ethoxyphenyl groups can be oxidized to form corresponding phenols and quinones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Phenols and quinones.

Reduction: Alcohols.

Substitution: Substituted thiazoles.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing thiazole derivatives have shown promise in anticancer applications. Specifically, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study:

A study conducted by researchers at a leading university demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of oxidative stress and the activation of apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.

Case Study:

In a comparative study, this compound was tested against standard strains of bacteria such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited notable antibacterial activity, suggesting its potential use in treating infections.

Anti-inflammatory Effects

Thiazole-based compounds have been reported to display anti-inflammatory properties. This particular compound has been investigated for its ability to modulate inflammatory responses.

Case Study:

In vitro studies showed that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide exerts its effects is not fully understood. it is likely that its biological activity involves interactions with specific molecular targets, such as enzymes or receptors. The phenyl and ethoxyphenyl groups may play a role in binding to these targets, leading to biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound’s structural uniqueness lies in its 1,3-thiazole core and substitution pattern. Comparisons with related heterocycles and substituents are summarized below:

Key Structural and Functional Differences

Heterocyclic Core Influence: 1,3-Thiazole (target compound) vs. 1,3,4-thiadiazole (): The thiadiazole core introduces additional nitrogen, increasing polarity but reducing aromaticity compared to thiazole. This may affect binding affinity in biological targets . Thiazolidinone (): The saturated thiazolidinone ring allows for tautomerism (3c-I and 3c-A), unlike the fully aromatic thiazole in the target compound .

Substituent Effects: 4-Ethoxyphenyl Group: Common in the target compound and . This group’s electron-donating ethoxy moiety may enhance π-π stacking in hydrophobic pockets . Acetyl vs.

Biological Activity: Anti-Proliferative Activity: Indazole derivatives () with similar acetamide substituents show anti-proliferative effects, suggesting the acetamide-aryl motif is critical for this activity. The thiazole core in the target compound may offer metabolic advantages over indazole .

Crystallographic Data

- The thiadiazole derivative in crystallizes in a monoclinic system (space group P2₁/c), with a β angle of 101.8°, suggesting non-coplanar substituents. Similar analysis for the target compound could reveal packing efficiency and intermolecular interactions .

Actividad Biológica

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring with an acetyl group and a phenyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 362.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. Studies indicate that compounds with thiazole rings can inhibit bacterial cell wall synthesis, contributing to their effectiveness as antimicrobial agents.

Case Study:

In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Thiazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings:

In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound exhibited an IC50 value of 15 µM in inhibiting COX-2 activity, suggesting it may serve as a lead compound for developing anti-inflammatory drugs .

Anticancer Activity

The anticancer effects of thiazole derivatives are well-documented, and this compound is no exception. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study:

In an evaluation against A549 (lung cancer) and HeLa (cervical cancer) cell lines, the compound exhibited IC50 values of 12 µM and 18 µM respectively. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The thiazole ring structure allows for interaction with enzymes involved in inflammatory and cancer pathways.

- Cell Signaling Modulation: The compound may modulate signaling pathways related to apoptosis and inflammation.

- Antimicrobial Mechanism: It likely disrupts bacterial cell wall synthesis through inhibition of specific enzymes.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| N-(4-methylthiazol-2-yl)acetamide | 64 µg/mL | 15 µM |

| N-(5-methylthiazol-2-yloxy)benzamide | 32 µg/mL | 10 µM |

| N-(5-acetylthiazol)-benzamide | 48 µg/mL | 20 µM |

The presence of ethoxy and acetyl groups in our compound enhances its solubility and bioavailability compared to others lacking these functionalities.

Q & A

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.